molecular formula C24H21Cl2NO4S B15396437 methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate

methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate

Cat. No.: B15396437
M. Wt: 490.4 g/mol
InChI Key: WYMQFSIDOUJQGN-UHFFFAOYSA-N
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Description

Methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate is a thienopyridine-derived compound structurally characterized by two 2-chlorophenyl groups and a 6,7-dihydrothieno[3,2-c]pyridine moiety linked via ester functionalities. The compound shares structural homology with clopidogrel (a well-known platelet aggregation inhibitor) but differs in its esterification pattern and substitution .

Properties

Molecular Formula

C24H21Cl2NO4S

Molecular Weight

490.4 g/mol

IUPAC Name

[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3

InChI Key

WYMQFSIDOUJQGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Pharmacological Activity Stability/Bioavailability References
Methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate Diester with dual 2-chlorophenyl groups Not explicitly detailed (likely via esterification of clopidogrel intermediates) Potential prodrug (requires metabolic activation) Likely lower bioavailability due to ester complexity
Clopidogrel Single methyl ester, (S)-configuration Multicomponent reaction with methyl glyoxylate P2Y12 receptor inhibition (IC50 ~50 nM) CYP2C19-dependent activation; variable bioavailability
Vicagrel Acetyloxy on thienopyridine ring Enzymatic resolution or acetylation Direct precursor to active metabolite Bypasses CYP2C19, faster activation
Deuterated Clopidogrel Deuterium at methyl ester Isotopic substitution during synthesis Enhanced metabolic stability Prolonged half-life, reduced variability
Clopidogrel Camsylate (crystalline) Camsylate counterion Salt formation with camphorsulfonic acid Equivalent antiplatelet activity Improved stability and optical purity

Key Research Findings

  • Stereochemical Importance : The (S)-enantiomer of clopidogrel is exclusively active, necessitating precise enantiomeric separation during synthesis .
  • Metabolic Optimization : Deuterated analogues and prodrugs like Vicagrel address clopidogrel’s limitations in bioavailability and metabolic variability .
  • Polymorphism Impact : Crystalline salt forms (e.g., camsylate) enhance stability and manufacturing reproducibility .

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